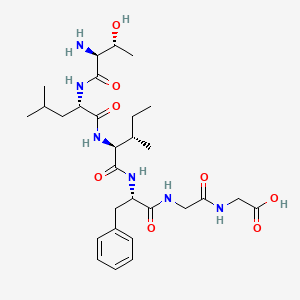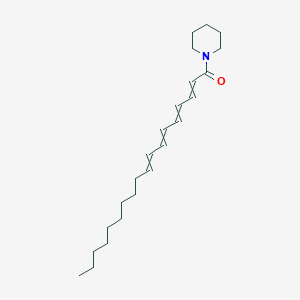![molecular formula C27H37N3O B14222562 1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one CAS No. 823216-42-8](/img/structure/B14222562.png)
1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one is a complex organic compound that features a pyridine ring, a phenyl ring, and a piperazine ring connected through an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of a Wittig reaction to form the ethenyl linkage between the pyridine and phenyl rings. The piperazine ring is then introduced through a nucleophilic substitution reaction. The final step involves the attachment of the decan-1-one moiety through an acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethenyl linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles such as amines, alcohols
Major Products Formed
Oxidation: Oxidized derivatives of the original compound
Reduction: Reduced derivatives with hydrogenated ethenyl linkage
Substitution: Substituted derivatives with new functional groups on the piperazine ring
Aplicaciones Científicas De Investigación
1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as a serotonin reuptake inhibitor.
Mecanismo De Acción
The mechanism of action of 1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one involves its interaction with specific molecular targets. In the context of its potential therapeutic applications, the compound may act as a serotonin reuptake inhibitor by binding to the serotonin transporter and preventing the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can have antidepressant effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis[2-(pyridin-4-yl)ethenyl]benzene: Similar structure with two pyridine rings connected by an ethenyl linkage.
1,1,2,2-Tetrakis[4-(pyridin-4-yl)phenyl]ethene: Contains multiple pyridine and phenyl rings connected through ethenyl linkages.
Uniqueness
1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one is unique due to the presence of the piperazine ring and the decan-1-one moiety, which are not found in the similar compounds listed above.
Propiedades
Número CAS |
823216-42-8 |
|---|---|
Fórmula molecular |
C27H37N3O |
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
1-[4-[4-(2-pyridin-4-ylethenyl)phenyl]piperazin-1-yl]decan-1-one |
InChI |
InChI=1S/C27H37N3O/c1-2-3-4-5-6-7-8-9-27(31)30-22-20-29(21-23-30)26-14-12-24(13-15-26)10-11-25-16-18-28-19-17-25/h10-19H,2-9,20-23H2,1H3 |
Clave InChI |
QDZNMCABTBYMSH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=CC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B14222525.png)
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B14222529.png)

![5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14222542.png)
![N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine](/img/structure/B14222549.png)
![1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-](/img/structure/B14222552.png)

![(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14222557.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline](/img/structure/B14222564.png)
![2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14222571.png)
